molecular formula C9H12FNO3S B13475384 4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate

4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate

Katalognummer: B13475384
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: LDWBWXPKLBWQOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate is a fluorinated organic compound with a sulfonate functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate typically involves the introduction of a fluoranesulfonate group to the 4-amino-2-(propan-2-yl)phenyl structure. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: This method involves the substitution of a leaving group with a fluoranesulfonate group under basic conditions.

    Electrophilic Addition: This method involves the addition of a fluoranesulfonate group to an aromatic ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Batch Processing: This method involves the production of the compound in batches, allowing for better control over reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)phenyl fluoranesulfonate
  • 4-Amino-2-(methyl)phenyl fluoranesulfonate
  • 4-Amino-2-(ethyl)phenyl fluoranesulfonate

Uniqueness

4-Amino-2-(propan-2-yl)phenyl fluoranesulfonate is unique due to its specific fluoranesulfonate functional group and its isopropyl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in scientific research and industry.

Eigenschaften

Molekularformel

C9H12FNO3S

Molekulargewicht

233.26 g/mol

IUPAC-Name

4-amino-1-fluorosulfonyloxy-2-propan-2-ylbenzene

InChI

InChI=1S/C9H12FNO3S/c1-6(2)8-5-7(11)3-4-9(8)14-15(10,12)13/h3-6H,11H2,1-2H3

InChI-Schlüssel

LDWBWXPKLBWQOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)N)OS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.